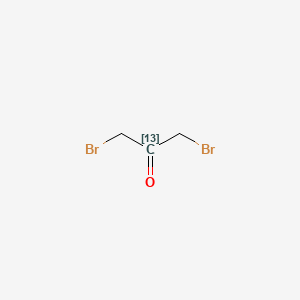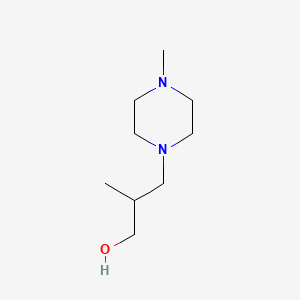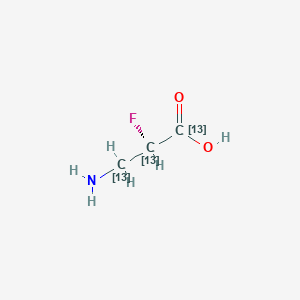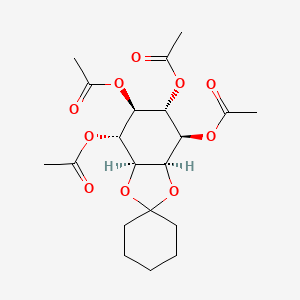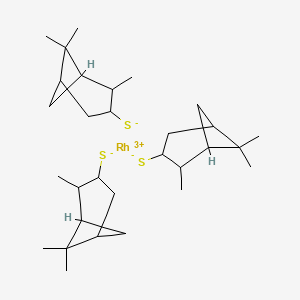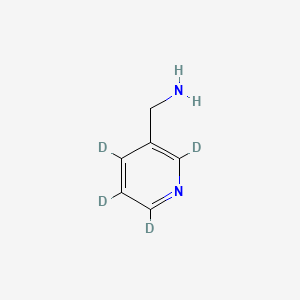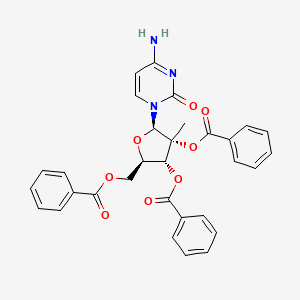
2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Overview
Description
2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine: is a synthetic nucleoside analog, primarily used in research settings. It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions of the ribose ring, and a methyl group at the 2’ position. The molecular formula of this compound is C31H27N3O8 , and it has a molecular weight of 569.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groupsThe reaction conditions often include the use of acetonitrile, chloroform, and methanol as solvents .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced under good manufacturing practices (GMP) conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons.
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzoyl protecting groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides .
Scientific Research Applications
2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes and nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new pharmaceuticals and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, potentially inhibiting the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2’-C-Methylcytidine: Lacks the benzoyl protecting groups.
2’,3’,5’-Tri-O-benzoylcytidine: Does not have the methyl group at the 2’ position.
2’-C-Methyl-2’,3’,5’-tri-O-acetylcytidine: Similar structure but with acetyl groups instead of benzoyl groups.
Uniqueness: 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine is unique due to the combination of the methyl group at the 2’ position and the benzoyl protecting groups at the 2’, 3’, and 5’ positions. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25-,29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAMWHWZWCXMKB-RDWHIKKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
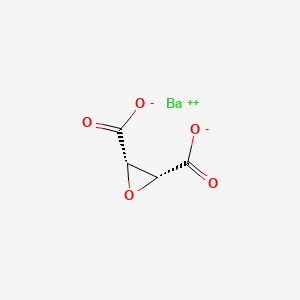
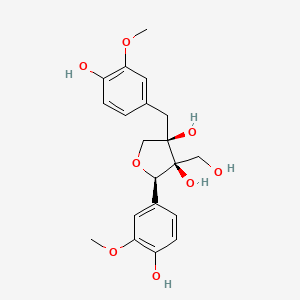
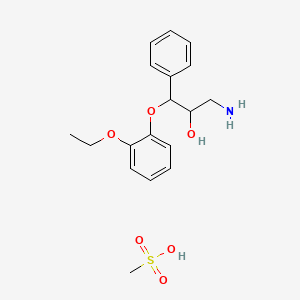
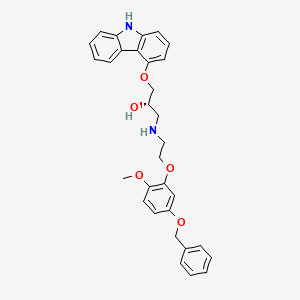
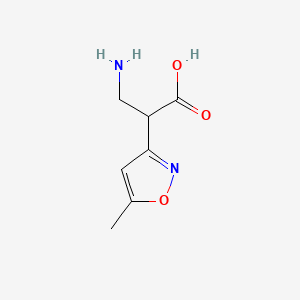

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
